
6-Methoxy-4-methylquinolin-2-ol
Overview
Description
6-Methoxy-4-methylquinolin-2-ol (CAS: 5342-23-4) is a quinoline derivative with a methoxy group at position 6, a methyl group at position 4, and a hydroxyl group at position 2. Its molecular formula is C₁₁H₁₁NO₂, and it is structurally characterized by a bicyclic aromatic system fused with a hydroxyl and methoxy substituent. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive quinolines, which are known for antimicrobial, anticancer, and antimalarial properties . Synonyms include 6-Methoxy-4-methyl-2-quinolone and 2-Hydroxy-6-methoxy-4-methylquinoline .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-methylquinolin-2-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-4-methylphenol with methoxyacetaldehyde under acidic conditions, followed by cyclization to form the quinoline ring . The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4-methylquinolin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2nd position can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the 5th and 7th positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
6-Methoxy-4-methylquinolin-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-Methoxy-4-methylquinolin-2-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Isomers
7-Methoxy-2-methylquinolin-4-ol (CAS: 103624-90-4)
- Molecular Formula: C₁₁H₁₁NO₂ (MW: 189.214)
- Key Differences: The methoxy group is at position 7 instead of 5.
- Applications : Used in synthetic intermediates for drug discovery .
6-Methoxy-1-methyl-2H-quinolin-4-ol (CAS: 143141-97-3)
- Molecular Formula: C₁₁H₁₃NO₂ (MW: 191.226)
- Key Differences : The methyl group is at position 1 instead of 4. This structural variation impacts steric hindrance and hydrogen bonding capabilities .
Halogen-Substituted Derivatives
6-Bromo-2-methylquinolin-4-ol (CAS: Not specified)
- Molecular Formula: C₁₀H₈BrNO (MW: 254.08 estimated)
- Key Differences : The methoxy group is replaced with bromine at position 6. Bromine’s electron-withdrawing nature increases lipophilicity and may enhance binding to hydrophobic targets.
- Applications: Potential use in halogenated drug candidates .
4-Chloro-2-methylquinolin-6-ol (CAS: 16171-44-1)
- Molecular Formula: C₁₀H₈ClNO (MW: 193.63)
- Key Differences : Chlorine at position 4 and hydroxyl at position 6. The chloro substituent enhances electrophilicity, influencing reactivity in cross-coupling reactions .
Amino-Substituted Derivatives
6-Amino-8-methoxy-4-methylquinolin-2-ol (CAS: 100060-30-8)
- Molecular Formula : C₁₁H₁₂N₂O₂ (MW: 204.225)
- Key Differences: An amino group at position 6 and an additional methoxy at position 7.
Carboxylate and Ester Derivatives
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate
- Molecular Formula: C₁₈H₁₅NO₃ (MW: 293.32 estimated)
- Key Differences : A carboxylate ester at position 4 and a phenyl group at position 2. This modification enhances steric bulk and may improve metabolic stability .
Structural and Property Comparison Table
Key Research Findings
- Halogenation Impact : Bromine substitution at position 6 increases molecular weight by ~34% compared to the methoxy analogue, favoring hydrophobic interactions in biological membranes .
- Amino Group Advantages: The amino substituent in 6-Amino-8-methoxy-4-methylquinolin-2-ol improves aqueous solubility (LogP: 2.42 vs. 2.11 for the parent compound), critical for CNS drug delivery .
Biological Activity
6-Methoxy-4-methylquinolin-2-ol (C₁₁H₁₁NO₂), a derivative of quinoline, has garnered attention due to its diverse biological activities. This compound features a methoxy group at the 6th position, a methyl group at the 4th position, and a hydroxyl group at the 2nd position, which contribute to its unique chemical properties and potential therapeutic applications. Research has primarily focused on its antimicrobial, anticancer, and antioxidant activities.
Chemical Structure and Properties
The molecular structure of this compound is depicted as follows:
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.
Case Study:
In a study evaluating the antimicrobial efficacy of quinoline derivatives, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
2. Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines.
Research Findings:
A study assessed the cytotoxic effects of this compound on human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated:
Cell Line | IC50 (μM) |
---|---|
HeLa | 15.5 |
MCF-7 | 22.3 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, suggesting its potential as an anticancer therapeutic agent.
3. Antioxidant Activity
This compound also exhibits notable antioxidant properties, which are critical for mitigating oxidative stress-related diseases.
Experimental Results:
Using the DPPH radical scavenging assay, the compound showed significant antioxidant activity with an IC50 value of 25 μM, indicating its ability to neutralize free radicals effectively.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- DNA Interaction: There is evidence suggesting that it can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Modulation: The antioxidant properties may stem from its ability to scavenge ROS, thus protecting cells from oxidative damage.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Methoxy-4-methylquinolin-2-ol, and what experimental conditions are critical for yield optimization?
- Methodological Answer : Synthesis typically involves condensation reactions of substituted anilines with carbonyl-containing precursors. For example, analogous quinoline derivatives are synthesized via cyclization reactions using acetic acid/dioxane mixtures under reflux (80–100°C) . Key parameters include:
- Catalyst selection : Acidic conditions (e.g., HCl) for protonation of intermediates.
- Temperature control : Prolonged heating (>5 hours) to drive heterocyclization.
- Purification : Column chromatography or recrystallization from ethanol for isolating pure products .
- Data Insight : In related quinoline syntheses, yields range from 60–85% depending on substituent reactivity .
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer :
- NMR Spectroscopy : and NMR are used to confirm methoxy (–OCH), methyl (–CH), and hydroxyl (–OH) groups. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for CHNO: 189.0790) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .
Q. What biological activities have been preliminarily associated with this compound?
- Methodological Answer : While direct studies are limited, structurally similar quinolines exhibit:
- Antimicrobial Activity : Evaluated via agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Anticancer Potential : Screened using MTT assays on cancer cell lines (e.g., HepG2, MCF-7), with IC values compared to reference drugs like doxorubicin .
- Mechanistic Clues : Hydroxyl and methoxy groups enhance DNA intercalation or enzyme inhibition (e.g., topoisomerases) .
Advanced Research Questions
Q. How can computational methods elucidate the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Molecular Docking : Predict binding affinities to targets like DNA gyrase or kinases using software (AutoDock Vina, Schrödinger). For example, methoxy groups may occupy hydrophobic pockets in enzyme active sites .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity data from analogous compounds .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key interactions .
Q. What strategies resolve contradictions in reported biological activity data for quinoline derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies, controlling for variables like cell line heterogeneity or assay protocols (e.g., ATP levels in viability assays) .
- Dose-Response Validation : Replicate experiments with standardized concentrations (e.g., 1–100 µM) and multiple replicates (n ≥ 3) .
- Off-Target Screening : Use kinase profiling panels to identify non-specific interactions that may explain variability .
Q. How can synthetic byproducts or degradation products of this compound be identified and mitigated?
- Methodological Answer :
- HPLC-MS Monitoring : Detect impurities during synthesis using reverse-phase C18 columns and ESI-MS in positive ion mode .
- Stability Studies : Accelerated degradation under stress conditions (e.g., pH 1–13, 40–60°C) to identify labile functional groups (e.g., hydroxyl oxidation) .
- Byproduct Characterization : Isolate minor peaks via preparative HPLC and assign structures via - COSY and HSQC NMR .
Properties
IUPAC Name |
6-methoxy-4-methyl-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-11(13)12-10-4-3-8(14-2)6-9(7)10/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQWDNJRHAWUNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277389 | |
Record name | 6-Methoxy-4-methylquinolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5342-23-4 | |
Record name | 5342-23-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2195 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methoxy-4-methylquinolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-6-methoxy-4-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.